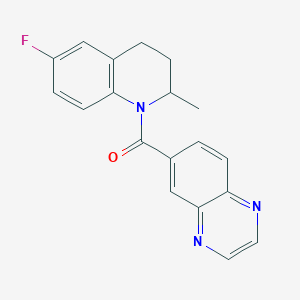
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone
Descripción general
Descripción
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone is a complex organic compound that features a quinoxaline core with a fluoro-substituted quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline moiety, which can be synthesized through a Friedländer synthesis involving the condensation of aniline derivatives with ketones. The fluoro-substitution is introduced using fluorinating agents such as Selectfluor.
The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The final step involves coupling the quinoline and quinoxaline moieties through a carbonylation reaction, often using reagents like phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone involves its interaction with molecular targets such as DNA and proteins. The fluoro-substituted quinoline moiety allows for strong binding interactions, while the quinoxaline core can intercalate between DNA bases, disrupting normal cellular processes. This compound may also inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anti-cancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- Methyl N-[(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl]-D-alaninate
- 5-({[(6-fluoro-2,3-dihydro-4H-thiochromen-4-ylidene)amino]oxy}carbonyl)-4-methyl-1,2,3-thiadiazole
Uniqueness
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone stands out due to its dual moiety structure, combining the properties of both quinoline and quinoxaline. This unique combination allows for versatile chemical reactivity and a broad range of applications in various scientific fields.
Propiedades
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c1-12-2-3-13-10-15(20)5-7-18(13)23(12)19(24)14-4-6-16-17(11-14)22-9-8-21-16/h4-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPKAOPUNVULGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC4=NC=CN=C4C=C3)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-CYCLOHEXYLPHENOXY)ETHYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4188880.png)

![({2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl}(phenyl)sulfamoyl)dimethylamine](/img/structure/B4188898.png)


![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4188913.png)

![N'-(3-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(4-ACETYLPHENYL)THIOUREA](/img/structure/B4188936.png)
![N-(5-chloro-2-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide](/img/structure/B4188951.png)


![1-benzyl-4-{[(4-bromobenzyl)thio]acetyl}piperazine](/img/structure/B4188975.png)
![4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)morpholine;hydrochloride](/img/structure/B4188976.png)
![N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4188984.png)
